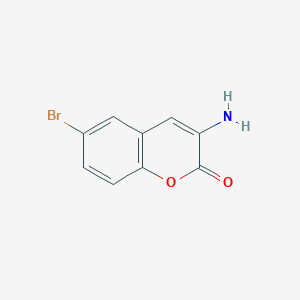

3-Amino-6-bromo-chromen-2-one

Description

Significance of the Coumarin (B35378) Scaffold in Medicinal Chemistry and Organic Synthesis

The coumarin scaffold, a bicyclic heterocyclic structure formed by the fusion of a benzene (B151609) and a pyrone ring, is a privileged motif in medicinal chemistry and organic synthesis. frontiersin.orgnih.govmdpi.com Its unique physicochemical properties and the relative ease of functionalization make it a versatile starting point for the synthesis of a multitude of derivatives. nih.govmdpi.com This structural framework is found in numerous naturally occurring molecules and is recognized for a wide spectrum of biological activities. sciensage.infowisdomlib.org

In medicinal chemistry, coumarin derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and anticoagulant agents. sciensage.infowisdomlib.orgas-pub.com The planar nature of the bicyclic ring system allows for effective interaction with various biological macromolecules. frontiersin.org The adaptability of the coumarin scaffold, which permits chemical modifications at multiple positions, enables the fine-tuning of its biological and physicochemical properties. researchgate.net

From the perspective of organic synthesis, coumarins are valuable building blocks. researchgate.net A variety of synthetic methods, including the Pechmann reaction, Perkin reaction, and Knoevenagel condensation, have been developed to construct the coumarin core. wisdomlib.org These synthetic strategies provide access to a diverse library of coumarin derivatives for further chemical exploration and development. elsevier.com

Overview of Substituted Coumarins in Academic Research

The diverse biological activities of coumarins are largely influenced by the nature and position of substituents on the chromen-2-one ring. nih.gov Academic research has extensively explored the synthesis and biological evaluation of a wide array of substituted coumarins. frontiersin.orgunimi.it The introduction of different functional groups can significantly alter the pharmacological profile of the parent molecule. as-pub.com

Substitutions at the C-3 and C-4 positions of the pyranone ring have been a major focus of investigation. nih.govunimi.it For instance, the introduction of various substituents at these positions has led to the discovery of compounds with potent anti-inflammatory and antimicrobial properties. nih.gov Research has shown that even small structural modifications, such as the length and flexibility of an alkyl chain at position 7, can have a significant impact on a compound's ability to inhibit specific enzymes. mdpi.com

Furthermore, the incorporation of different heterocyclic rings onto the coumarin scaffold has been a fruitful area of research, yielding novel compounds with interesting biological activities. innovareacademics.in For example, coumarin-substituted benzothiazoles have been investigated for their potential in cancer therapy. innovareacademics.in The ongoing exploration of substituted coumarins continues to be a vibrant area of academic research, driven by the quest for new molecules with unique properties and potential applications. frontiersin.orgelsevier.com

Research Focus: 3-Amino-6-bromo-chromen-2-one within the Chromen-2-one Framework

Within the extensive family of coumarin derivatives, this compound has emerged as a subject of specific research interest. This compound is characterized by an amino group at the C-3 position and a bromine atom at the C-6 position of the chromen-2-one core. The presence of these particular substituents imparts distinct chemical properties and has prompted investigations into its synthesis and potential utility.

The synthesis of related bromo-substituted coumarins often starts from precursors like 3-acetyl-6-bromo-2H-chromen-2-one. mdpi.comresearchgate.netnih.gov This starting material can be used to synthesize a variety of heterocyclic compounds fused or attached to the coumarin ring system. mdpi.comresearchgate.net For instance, 3-(2-aminothiazol-4-yl)-6-bromo-2H-chromen-2-one has been synthesized and studied for its antimicrobial and antioxidant activities. academicjournals.org The synthesis of this related compound involved the reaction of 3-(2-bromoacetyl)-6-bromo-2H-chromen-2-one with thiourea (B124793). academicjournals.org

The molecular structure of related compounds like 3-(2-Amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one has been characterized, revealing a nearly planar molecule. iucr.org The investigation into this compound and its derivatives contributes to the broader understanding of structure-activity relationships within the coumarin class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-bromochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDVPYFBTIYVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 3 Amino 6 Bromo Chromen 2 One

Reactivity of the Amino Group at C-3

The amino group at the C-3 position of the coumarin (B35378) ring is a key site for synthetic modification. Its nucleophilic nature allows for a variety of reactions, including reactions with electrophiles, condensation to form imines, and coordination with metal ions. These transformations are fundamental to the synthesis of a broad spectrum of coumarin derivatives.

Nucleophilic Reactivity and Electrophilic Attack

The primary amino group at the C-3 position of 3-Amino-6-bromo-chromen-2-one imparts significant nucleophilic character to the molecule. This reactivity allows for a range of electrophilic substitution reactions, such as acylation and alkylation, leading to the formation of N-substituted derivatives. For instance, the reaction of 3-aminocoumarins with various acylating and alkylating agents provides a straightforward route to novel amides and secondary or tertiary amines.

The nucleophilicity of the amino group facilitates its attack on electrophilic centers, a common strategy for derivatization. This reactivity is exemplified by the synthesis of various heterocyclic systems fused to the coumarin core.

Condensation Reactions and Azadiene Formation

The C-3 amino group readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). researchgate.netjchps.comnih.govsemanticscholar.orglibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The resulting C=N double bond of the Schiff base extends the conjugation of the coumarin system and serves as a versatile functional group for further transformations.

These Schiff bases can act as 2-azadienes, which are valuable intermediates in cycloaddition reactions. mun.ca For example, the condensation of 3-aminocoumarins with salicylaldehyde (B1680747) derivatives can produce azadienes that can be used in inverse-electron-demand Diels-Alder reactions. mun.ca This reactivity opens pathways to complex, fused heterocyclic structures, such as pyrido[2,3-c]coumarins. mun.caresearchgate.net

Below is a table summarizing representative condensation reactions of aminocoumarin derivatives:

Table 1: Examples of Condensation Reactions with Aminocoumarin Derivatives| Reactants | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|

| 2'-amino-4'-(6-bromo-3-coumarinyl) thiazole (B1198619) and substituted aromatic aldehydes | Schiff bases | Microwave irradiation | researchgate.netnih.gov |

| 3-aminocoumarin (B156225) and o-chlorobenzaldehyde | Schiff base | Methanol, reflux | jchps.com |

| 3-amino-2-methylquinazolin-4(3H)-one and substituted aryl aldehydes | Schiff bases | Not specified | semanticscholar.org |

Coordination with Transition Metals

The this compound scaffold, particularly after conversion to Schiff base derivatives, can act as a ligand for transition metal ions. jchps.comresearchgate.netmdpi.comhumanjournals.com The nitrogen atom of the amino or imino group and the carbonyl oxygen of the lactone ring can function as donor atoms, allowing the molecule to act as a bidentate ligand. jchps.commdpi.compurdue.edu This coordination ability leads to the formation of stable metal complexes with various geometries, such as octahedral or square planar, depending on the metal ion and other ligands present. jchps.commdpi.comuni-siegen.demsu.edu

The formation of these metal complexes can significantly alter the electronic and steric properties of the coumarin derivative. Spectroscopic studies, including IR, UV-Vis, and NMR, are crucial for characterizing the nature of the metal-ligand bonding and the geometry of the resulting complexes. jchps.comresearchgate.netmdpi.com For example, a shift in the C=O stretching frequency in the IR spectrum upon complexation provides strong evidence for the coordination of the carbonyl oxygen to the metal center. mdpi.com

Reactivity of the Bromo Group at C-6

The bromo group at the C-6 position of the coumarin's benzene (B151609) ring offers another strategic site for synthetic modifications. While generally less reactive than the C-3 amino group, it can participate in nucleophilic substitution and, more significantly, in transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution of the bromo group at C-6 is challenging under standard conditions due to the electron-rich nature of the benzene ring. However, such reactions can be facilitated under specific conditions or with highly activated nucleophiles. For related 4-bromocoumarins, nucleophilic substitution with amines like prop-2-yn-1-amine has been reported. nih.gov While specific examples for this compound are less common in the literature, this pathway remains a potential route for derivatization, likely requiring harsh reaction conditions or specific catalytic systems.

Potential for Cross-Coupling Reactions

The bromo substituent at the C-6 position is well-suited for a variety of palladium-catalyzed cross-coupling reactions. nih.govmdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the coumarin core.

Key examples of potential cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 6-bromo-coumarin with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com It is a highly versatile method for introducing aryl or heteroaryl groups at the C-6 position. nih.govmdpi.comunideb.huresearchgate.net Studies on related 6-bromocoumarin derivatives have shown that this reaction proceeds efficiently, providing access to 6-arylcoumarins. mdpi.com

Heck Coupling: The Heck reaction could be employed to couple the 6-bromo-coumarin with an alkene, leading to the formation of 6-alkenylcoumarin derivatives. nih.govnih.gov

Sonogashira Coupling: This reaction enables the introduction of an alkyne moiety at the C-6 position by coupling the 6-bromo-coumarin with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to form a new carbon-nitrogen bond by coupling the 6-bromo-coumarin with an amine, providing an alternative route to 6-aminocoumarin derivatives.

The chemoselectivity of these reactions is a key consideration. In molecules with multiple reactive sites, such as other halogen or triflate groups, the reaction conditions can often be tuned to favor coupling at the more reactive site. unideb.huresearchgate.net For this compound, the presence of the amino group might require protection before carrying out the cross-coupling reaction to avoid undesired side reactions.

The table below illustrates the conditions used for Suzuki-Miyaura coupling on related 6-bromocoumarin systems.

Table 2: Conditions for Suzuki-Miyaura Coupling of 6-Bromocoumarin Derivatives

| 6-Bromocoumarin Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 6-bromo-3-phosphonocoumarin | Phenylboronic acid | Pd(PPh3)4 | K2CO3 / Toluene/H2O | 95% | mdpi.com |

| Ethyl 6-bromocoumarin-3-carboxylate | Arylboronic acids | Pd(PPh3)4 | K2CO3 / Toluene/H2O | Good to excellent | mdpi.com |

Heteroaromatic Annulation and Ring-Fused Systems

The scaffold of this compound is a versatile starting point for the synthesis of more complex, ring-fused heterocyclic systems. Through various chemical strategies, additional rings can be built onto the chromenone core, leading to novel compounds with diverse properties.

Povarov Reactions and Synthesis of Pyridochromen-2-ones

The Povarov reaction, a formal [4+2] cycloaddition, is a key method for constructing pyrido[2,3-c]coumarin derivatives from 3-aminocoumarins. clockss.orgmdpi.com This reaction typically involves the condensation of a 3-aminocoumarin with an aldehyde to form an in-situ generated imine, which then reacts with an alkene or alkyne. jst.org.in The use of various catalysts, such as ytterbium(III) triflate and hydrated ferric sulfate (B86663), can influence the reaction's efficiency and stereoselectivity. clockss.org For instance, the reaction of 3-aminocoumarins with aromatic aldehydes and cyclic enol ethers in the presence of hydrated ferric sulfate has been shown to produce tetrahydropyrido[2,3-c]coumarin derivatives. clockss.orgmdpi.com

One-pot, three-component Povarov reactions have been developed to synthesize pyrido[2,3-c]coumarins. mdpi.com These reactions can utilize a variety of starting materials, including aromatic aldehydes, phenylacetylenes, and cyclic ethers, often catalyzed by Lewis acids like bismuth(III) chloride or molecular iodine. clockss.orgmdpi.com The choice of catalyst and dienophile can affect the yield and the ratio of diastereomers produced. clockss.org Intramolecular Povarov reactions have also been employed to create fused pentacyclic coumarin-pyridine systems. clockss.orgtandfonline.com

The general mechanism of the Povarov reaction involves the formation of a Schiff base from the reaction of an aromatic amine and an aldehyde. jst.org.in A Lewis acid activates this imine for electrophilic addition by an electron-rich alkene, leading to the formation of a quinoline (B57606) product. jst.org.in In the context of 3-aminocoumarins, this results in the annulation of a pyridine (B92270) ring onto the coumarin framework.

Table 1: Examples of Catalysts and Dienophiles in Povarov Reactions of 3-Aminocoumarins

| Catalyst | Dienophile | Product Type | Reference |

| Ytterbium(III) triflate (Yb(OTf)₃) | Electron-rich alkenes | Tetrahydropyrido[2,3-c]coumarins | clockss.org |

| Hydrated ferric sulfate | Cyclic ethers | Tetrahydropyrido[2,3-c]coumarins | clockss.org |

| Molecular iodine (I₂) | Phenylacetylenes | Pyrido[2,3-c]coumarins | clockss.orgmdpi.com |

| Bismuth(III) chloride (BiCl₃) | 3,4-Dihydropyran, 2-vinylnaphthalene, diethylacetylenedicarboxylate | Tetrahydro- and dihydropyrido[2,3-c]coumarins | mdpi.com |

| Triflic acid (TfOH) | 2-(Propargyloxy)benzaldehydes (intramolecular) | Fused pyrido[2,3-c]coumarins | tandfonline.com |

Construction of Thiazole-Fused Chromen-2-ones

Thiazole-fused chromen-2-ones can be synthesized from this compound through reactions that construct the thiazole ring onto the coumarin core. A common strategy involves the reaction of a 3-aminocoumarin derivative with a reagent that provides the necessary carbon and sulfur atoms for the thiazole ring.

For example, the reaction of 3-aminocoumarin with benzoyl isothiocyanate yields a thiourea (B124793) derivative. kfu.edu.sa This intermediate can then be cyclized to form a thiazolidin-4-one derivative. kfu.edu.sa Another approach involves the Hantzsch thiazole synthesis, where a 3-(bromoacetyl)coumarin (B1271225) is reacted with a thiourea or thioacetamide (B46855) derivative. rsc.orgacgpubs.org This method has been used to produce a variety of 3-(thiazol-4-yl)-2H-chromen-2-ones. rsc.org The reaction of 3-(bromoacetyl)coumarin with potassium thiocyanate (B1210189) can also lead to the formation of a thiazole ring. rsc.org

Furthermore, multicomponent reactions have been employed for the one-pot synthesis of thiazolyl-coumarin derivatives. rsc.org For instance, the reaction of 3-(bromoacetyl)coumarin with thiosemicarbazones under various conditions can yield hydrazinyl thiazolyl coumarin derivatives in high yields. rsc.org

Formation of Pyrazole (B372694), Pyran, and Pyridine Derivatives from Related Intermediates

The versatility of the this compound scaffold extends to the synthesis of other fused heterocyclic systems, including pyrazole, pyran, and pyridine derivatives, often starting from key intermediates derived from the aminocoumarin.

Pyrazole Derivatives: The synthesis of pyrazole-fused coumarins often begins with the conversion of a 3-acetylcoumarin (B160212) derivative. For instance, 3-acetyl-6-bromo-2H-chromen-2-one can be treated with N,N-dimethylformamide-dimethylacetal to form an enaminone intermediate. nih.govresearchgate.net This intermediate can then react with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to yield the corresponding pyrazole derivatives. nih.govresearchgate.netkthmcollege.ac.in Another route involves the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with hydrazine derivatives. mdpi.com

Pyran Derivatives: Hybrid molecules combining coumarin with a pyran ring have been reported. mdpi.com The synthesis of these derivatives can be achieved through various methods. For example, microwave-assisted one-pot, five-component reactions involving a salicylaldehyde, 6-methyl-4-hydroxy-pyranone, an aldehyde, ethyl acetoacetate (B1235776), and a hydrazine have been used to construct coumarin-pyran hybrids. arabjchem.org

Pyridine Derivatives: The synthesis of pyridine-fused coumarins, or pyridocoumarins, can be achieved through several methods beyond the Povarov reaction. The Skraup reaction, involving the condensation of 3-aminocoumarin with glycerol (B35011) in the presence of arsenic pentoxide and sulfuric acid, yields a pyridocoumarin system. clockss.orgsci-hub.se Additionally, 3-aminocoumarin can be condensed with ethoxymethylene derivatives of active methylene (B1212753) compounds, followed by thermal cyclization to afford pyridine derivatives. sci-hub.se Multicomponent reactions, such as the reaction of a 3-acetyl coumarin, an aldehyde, and malononitrile (B47326) under microwave irradiation, also provide a route to coumarin-pyridine structures. arabjchem.org

Other Significant Chemical Transformations

Beyond ring annulation, the this compound molecule can undergo other important chemical transformations, including oxidation, reduction, and conjugation to form hybrid molecules.

Oxidation and Reduction Reactions of Chromen-2-ones

The aminocoumarin core can be subject to both oxidation and reduction reactions, which can alter its structure and properties.

Oxidation: The oxidation of aminocoumarins is a key step in the biosynthesis of certain natural products like novobiocin. nih.govuni-tuebingen.de In this process, a tyrosyl moiety attached to a carrier protein is hydroxylated and then oxidized to a β-ketotyrosyl intermediate, which is a precursor to the aminocoumarin ring. nih.gov Chemically, the methoxy (B1213986) group on a coumarin ring can be oxidized to an aldehyde or carboxylic acid, and the carbonyl group can also undergo oxidative reactions. smolecule.com

Reduction: The reduction of nitrocoumarins is a common method for preparing aminocoumarins. researchgate.net Reagents such as tin(II) chloride with hydrochloric acid, sodium dithionite (B78146) with ammonia, or even D-glucose with potassium hydroxide (B78521) have been used for this purpose. researchgate.net The carbonyl group within the coumarin lactone can be reduced to form dihydrocoumarins. smolecule.com Catalytic hydrogenation using palladium on carbon (Pd/C) has also been employed for the reduction of nitro-4-aminocoumarin. sci-hub.se Greener methods using calcium nitrate (B79036) for nitration followed by reduction with D-glucose have also been developed. researchgate.net Ascorbic acid has also been used as a reducing agent in the synthesis of 3-aminocoumarins from 3-bromocoumarins in a copper-catalyzed reaction. encyclopedia.pub

Synthesis of Hybrid Molecules and Conjugates

The 3-amino group of this compound serves as a convenient handle for the synthesis of hybrid molecules and conjugates, where the coumarin scaffold is linked to other bioactive moieties.

This strategy aims to create new molecules with potentially enhanced or novel biological activities. For example, 3-aminocoumarins have been conjugated with N-benzylpyridinium moieties through an amide bond to create potent acetylcholinesterase inhibitors. beilstein-journals.org The synthesis involves acylating the 3-amino group with a pyridyl-containing acid chloride, followed by quaternization of the pyridine nitrogen. beilstein-journals.org

Hybrid molecules incorporating pyrazole, pyran, pyridine, and thiazole have also been synthesized from coumarin precursors. mdpi.com The development of coumarin-sulfonamide-nitroindazolyl-triazole hybrids has been explored for potential monoamine oxidase inhibition. researchgate.net Furthermore, coumarin-triazole hybrids have been synthesized and investigated for their anti-diabetic properties. nih.gov For instance, 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)-6-bromo-2H-chromen-2-one has been synthesized as a key intermediate for such hybrid structures. nih.gov

Structure Activity Relationship Sar and Molecular Design in Chromen 2 One Research

Positional and Substituent Effects on Biological Activity

The coumarin (B35378) nucleus is a versatile scaffold, and substitutions at its various positions can lead to a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. nih.govnih.gov The planar nature of the bicyclic ring system is thought to facilitate intercalation with biomacromolecules like DNA. nih.gov

Influence of C-3 Amino Group Modifications

The C-3 position of the coumarin ring is a frequent site for modification to generate novel bioactive compounds. nih.gov Introducing substituents at this position is a key strategy for tuning the pharmacological profile. While the parent 3-amino group is a critical feature, its modification into amides, such as carboxamides, has been shown to yield compounds with potent and specific biological activities.

For instance, a study on coumarin-3-carboxamides, which can be considered derivatives of a C-3 amino precursor, revealed significant anticancer activity. Specifically, 4-fluoro and 2,5-difluoro benzamide (B126) derivatives demonstrated high potency against HepG2 and HeLa cancer cell lines, with IC50 values in the low micromolar and even nanomolar range, respectively. researchgate.net This suggests that the nature of the acyl group attached to the C-3 nitrogen plays a crucial role in the compound's cytotoxicity. The study noted that while the parent carboxylic acid showed some antibacterial activity, the carboxamides were largely inactive against bacteria but potent against cancer cells, highlighting a shift in biological function upon modification. researchgate.net Research on other C-3 substituted coumarins, such as those with ester groups, further underscores the importance of this position in defining intermolecular interactions and solid-state architecture, primarily through weak C-H…O hydrogen bonds. mdpi.com

Impact of C-6 Halogenation on Molecular Interactions

Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. Introducing a halogen atom, such as bromine, at the C-6 position of the coumarin ring can significantly improve the lipophilicity of the molecule. nih.gov This increased lipophilicity can lead to better penetration of cellular lipid membranes, potentially enhancing biological activity. nih.gov

Role of Other Substituents on the Coumarin Core

The introduction of different functional groups can modulate activity in several ways:

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents affects the reactivity and stability of the coumarin system. nih.gov Electron-donating groups can enhance activities like radical scavenging, while electron-withdrawing groups may be beneficial for others. nih.gov

Hybridization: Combining the coumarin pharmacophore with other bioactive moieties, such as sulfonamides or chalcones, has led to the development of hybrid compounds with enhanced selectivity and potency as enzyme inhibitors or anticancer agents. researchgate.netacs.org

Positional Isomerism: The specific position of a substituent is critical. For example, theoretical studies comparing 6-donor and 7-donor substituted coumarins found significant differences in their optical and charge transfer properties, which can translate to differences in biological interactions. bohrium.com

Ligand-Target Interactions and Binding Site Analysis

The therapeutic potential of 3-Amino-6-bromo-chromen-2-one and its analogs is realized through their interaction with specific biological targets, primarily enzymes. Understanding the structure-activity relationships in enzyme inhibition and the key molecular recognition elements is fundamental to designing more potent and selective agents.

Structure-Activity Relationships in Enzyme Inhibition (e.g., Monoamine Oxidases, Carbonic Anhydrases, Acetylcholinesterase)

Coumarin derivatives have been extensively studied as inhibitors of various enzymes implicated in human diseases.

Monoamine Oxidases (MAOs): These enzymes are key targets in the treatment of neurodegenerative diseases. Halogenated coumarins have shown potential as MAO-B inhibitors. nih.gov A series of halogenated coumarin-chalcones were found to be potent and selective MAO-B inhibitors. One compound, in particular, exhibited an IC50 value of 0.51 μM for MAO-B, with high selectivity over the MAO-A isoform. acs.org The coumarin-chalcone structure combines the coumarin scaffold with a chalcone (B49325) moiety, where the electrophilic nature of the chalcone may contribute to the inhibitory mechanism. acs.org

Carbonic Anhydrases (CAs): CAs are targets for diuretics and antiglaucoma agents, and their inhibition is also being explored for cancer therapy. Coumarin-sulfonamide hybrids, in particular, have emerged as a significant class of CA inhibitors. researchgate.netbohrium.comnih.gov The sulfonamide group is a well-known zinc-binding group found in many classical CA inhibitors, and its conjugation with the coumarin scaffold often results in potent inhibitory activity. researchgate.net The design of these inhibitors leverages the favorable properties of the coumarin ring to achieve high therapeutic potency. nih.gov

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for managing Alzheimer's disease. The electronic effects of substituents on the coumarin ring have been shown to influence AChE inhibition. nih.govresearchgate.net Coumarin-chalcone hybrids have also been investigated as multi-target agents for Alzheimer's, with one derivative showing potent AChE inhibition (IC50 = 5.37 nM) alongside activity against carbonic anhydrases. nih.gov

The following table summarizes the inhibitory activities of some representative coumarin derivatives against these enzymes.

| Compound Class | Target Enzyme | Key Structural Features | Reported Activity (IC50) |

| Halogenated Coumarin-Chalcones | MAO-B | Halogenated coumarin core, chalcone moiety | 0.51 µM acs.org |

| Coumarin-Sulfonamides | Carbonic Anhydrases | Coumarin core, sulfonamide group | Potent inhibition reported researchgate.netbohrium.com |

| Coumarin-Chalcone Hybrids | Acetylcholinesterase | Coumarin core, chalcone moiety | 5.37 nM nih.gov |

Molecular Recognition Elements and Pharmacophore Development

Pharmacophore modeling is a crucial tool in drug design that identifies the essential three-dimensional arrangement of functional groups (molecular recognition elements) required for biological activity. acs.org For coumarin derivatives, key pharmacophoric features often include:

Hydrogen Bond Acceptors/Donors: The carbonyl oxygen of the pyrone ring is a strong hydrogen bond acceptor. nih.gov The amino group at the C-3 position in this compound acts as a hydrogen bond donor. These features are critical for anchoring the ligand within the binding site of a target protein.

Aromatic/Hydrophobic Regions: The planar, bicyclic coumarin ring provides a significant hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with amino acid residues in the target's active site. nih.gov

Halogen Atoms: The bromine atom at C-6 can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein, which can enhance binding affinity. nih.gov

Developing a pharmacophore model involves analyzing a set of active molecules to abstract these common features. acs.org Such models for coumarin derivatives targeting enzymes like α-glucosidase have been successfully developed, guiding the design of new inhibitors with improved potency. acs.orgmdpi.com By understanding these molecular recognition elements, medicinal chemists can rationally design novel derivatives of this compound with enhanced selectivity and efficacy for specific enzymatic targets. researchgate.net

Rational Design of Novel this compound Derivatives

The rational design of novel derivatives of this compound is a focused endeavor in medicinal chemistry, aiming to enhance therapeutic efficacy and selectivity. This process involves systematic modifications of the lead compound's structure, guided by an understanding of its structure-activity relationship (SAR). The core structure, featuring a chromen-2-one (coumarin) nucleus with a bromine atom at the 6-position and an amino group at the 3-position, serves as a versatile scaffold for creating a diverse library of compounds with potential biological activities.

The design strategy for new derivatives often centers on several key modification points: the 3-amino group, the aromatic ring of the coumarin nucleus, and the lactone ring. By introducing various substituents at these positions, researchers can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These modifications, in turn, can influence the molecule's interaction with biological targets, leading to improved potency, reduced toxicity, and better pharmacokinetic profiles.

A primary approach in the rational design of this compound derivatives is the derivatization of the 3-amino group. This can be achieved through reactions such as acylation, alkylation, and the formation of Schiff bases. For instance, acylating the amino group with different aromatic or heterocyclic acyl chlorides can introduce a wide range of functionalities. The choice of the acylating agent is critical, as the nature of the appended group can significantly impact biological activity. For example, introducing a heterocyclic moiety, such as a thiazole (B1198619) or a pyrazole (B372694), can lead to hybrid molecules that combine the pharmacological properties of both the coumarin scaffold and the attached heterocycle. mdpi.com

Another key strategy involves the synthesis of more complex heterocyclic systems fused to the coumarin core, starting from derivatives of this compound. For example, derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have been utilized to synthesize a variety of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, tetrazolo[1,5-a]pyrimidines, and imidazo[1,2-a]pyrimidines. mdpi.comnih.gov These synthetic efforts are guided by the principle of molecular hybridization, where two or more pharmacophores are combined to create a single molecule with enhanced or synergistic biological activity. The 6-bromo substituent is often retained in these designs, as halogen atoms can enhance the lipophilicity of the molecule and participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-target binding affinity. mdpi.com

Computational methods, such as molecular docking, play a crucial role in the rational design process. These techniques allow researchers to predict the binding affinity and orientation of designed derivatives within the active site of a biological target, such as an enzyme or a receptor. For example, docking studies have been employed to investigate the binding of coumarin derivatives to the active site of enzymes like cyclooxygenase (COX), providing insights into the structural requirements for anti-inflammatory activity. mdpi.com By simulating the interactions between the designed molecules and their target, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources.

The following data tables present research findings on the biological activities of various rationally designed chromen-2-one derivatives, illustrating the impact of structural modifications on their therapeutic potential.

Table 1: Cytotoxicity of 3-Heteroarylcoumarin Derivatives

| Compound | Structure | IC50 (µM) against HEPG2-1 |

| Pyrazolo[1,5-a]pyrimidine 7c | 6-bromo-3-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one | 2.70 ± 0.28 |

| Thiazole 23g | Structure not fully specified in abstract | 3.50 ± 0.23 |

| 1,3,4-Thiadiazole (B1197879) 18a | Structure not fully specified in abstract | 4.90 ± 0.69 |

Table 2: Antimicrobial Activity of Substituted Halogenated Coumarins academicjournals.org

| Compound | Structure | Antioxidant Activity (%) |

| CMRN4 | 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | 85 |

| CMRN7 | 3-(2-aminothiazol-4-yl)-6-bromo-2H-chromen-2-one | 61 |

| CMRN1 | 3-acetyl-6-bromo-2H-chromen-2-one | 56 |

Table 3: Anti-inflammatory Activity of 6-(Substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one Derivatives mdpi.com

| Compound | Substituent on Benzylamino Group | Inhibition of Paw Edema (%) after 3h |

| 4 | 4-Nitro | 44.05 |

| 8 | 2,4-Dichloro | 38.10 |

| Indomethacin (Reference) | - | Not specified in abstract |

These examples underscore the importance of a rational and systematic approach to the design of novel this compound derivatives. By combining synthetic chemistry with computational modeling and biological evaluation, researchers can effectively explore the chemical space around this privileged scaffold to develop new therapeutic agents with improved properties.

Computational and Theoretical Investigations of 3 Amino 6 Bromo Chromen 2 One and Analogues

Quantum Chemical Characterization

Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of molecules. For 3-Amino-6-bromo-chromen-2-one, these methods have been employed to elucidate its electronic structure, bonding characteristics, and reactivity.

Electronic Structure Analysis: HOMO-LUMO Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity. nih.gov

For coumarin (B35378) derivatives, the HOMO and LUMO are often delocalized over the coumarin ring system. researchgate.net In related bromo-substituted chromene structures, theoretical calculations have been instrumental in determining these energy levels and predicting reactivity. For instance, in a study of 3-bromo-2-hydroxypyridine, the HOMO-LUMO gap was calculated to be approximately 5.4 eV, indicating its chemical reactivity and kinetic stability. mdpi.com In another study on a Schiff base derivative, the HOMO-LUMO energy gap was found to be -0.08657 eV, suggesting high chemical reactivity and biological activity. nih.gov

Interactive Table: Calculated HOMO-LUMO Energies for Related Chromene Analogues

| Compound/Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| 3-Bromo-2-hydroxypyridine (Gas) | -6.880 | -1.475 | 5.405 | mdpi.com |

| 3-Bromo-2-hydroxypyridine (Water) | -6.880 | -1.475 | 5.405 | mdpi.com |

| 3-Bromo-2-hydroxypyridine (DMSO) | -6.880 | -1.475 | 5.405 | mdpi.com |

| 3-Bromo-2-hydroxypyridine (Methanol) | -6.879 | -1.475 | 5.404 | mdpi.com |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.defaccts.de It transforms the complex wave function into a localized form corresponding to Lewis structures, with one-center "lone pairs" and two-center "bonds". uni-muenchen.de This method allows for the investigation of charge transfer, conjugative interactions, and the strength of intramolecular and intermolecular bonding. rsc.orgresearchgate.net

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comwalisongo.ac.id The MEP surface is colored to represent different potential values, typically with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). wolfram.comwalisongo.ac.id

In coumarin derivatives, the carbonyl oxygen atom is generally a site of high negative potential, making it a likely site for electrophilic attack. The aromatic rings can have varying potentials depending on the substituents. For instance, in a study of 7-amino-4-trifluoromethyl coumarin, the MEP map was calculated to understand the properties of the molecule. researchgate.net These maps provide a visual representation of the reactive sites and can help in understanding intermolecular interactions, such as those involved in receptor binding. rsc.org

Molecular Docking Simulations in Receptor Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities for Biological Targets

Molecular docking simulations have been successfully used to predict the binding modes and affinities of coumarin derivatives to various biological targets. For example, coumarin-triazole hybrids have been docked into the active sites of enzymes to predict their binding interactions. nih.gov In a study of coumarin derivatives as potential acetylcholinesterase inhibitors, docking studies were crucial in understanding the binding mode within the enzyme's active site. mdpi.com

The binding affinity, often expressed as a docking score or binding free energy, provides an estimate of the strength of the interaction between the ligand and the target. For a series of bis-coumarin-iminothiazole hybrids, docking studies revealed binding free energies (London dG) that correlated with their observed biological activity. rsc.org Similarly, for 3-amino-1-aryl-8-bromo-1H-benzo[f]chromene-2-carbonitrile derivatives, the binding free energy of the most frequent binding modes in the c-Src active pocket was determined. tandfonline.com

Analysis of Enzyme Active Site Interactions

A detailed analysis of the interactions between the ligand and the amino acid residues in the enzyme's active site is a key outcome of molecular docking studies. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking interactions. rsc.org

For coumarin derivatives, the carbonyl oxygen often acts as a hydrogen bond acceptor. mdpi.com In a study of bis-coumarin-iminothiazole hybrids, multiple polar interactions and a hydrophobic interaction were observed within the active site. rsc.org In another example, the nitro group of a coumarin derivative was found to form hydrogen bonds with Tyr337 and Tyr124 residues in the acetylcholinesterase active site. mdpi.com The analysis of these interactions provides a rational basis for the observed biological activity and can guide the design of more potent analogues.

Interactive Table: Molecular Docking Results for Coumarin Analogues

| Compound/Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Nitro-coumarin derivative/AChE | Tyr337, Tyr124, Phe295 | Hydrogen bond | mdpi.com |

| Bis-coumarin-iminothiazole hybrid/Enzyme | Not specified | Polar, hydrophobic, Pi-H | rsc.org |

| 3,3′-(Isophthaloylbis(azanediyl))dibenzoic acid/AChE | Tyr337, Trp86, Asp74, Tyr341, Tyr72, Thr83 | π-π, Hydrogen bond | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and stability of molecules like this compound and its analogues. mdpi.combiorxiv.org These simulations track the atomic movements over time, providing insights into the molecule's flexibility, preferred shapes (conformations), and the interactions that hold it together.

Photophysical and Photochemical Properties from Theoretical Models

Theoretical models, particularly those based on quantum mechanics, are instrumental in predicting the photophysical properties of molecules like this compound, including their absorption and emission wavelengths. chemrxiv.orgacs.org Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for this purpose. acs.orgnih.gov These methods calculate the electronic structure of a molecule and can predict the energies of its ground and excited states.

The absorption wavelength corresponds to the energy required to promote an electron from a lower energy molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (like the Lowest Unoccupied Molecular Orbital, LUMO). mdpi.com Theoretical calculations can predict this energy difference, which is then converted into a wavelength. chemrxiv.org For coumarin derivatives, the nature and position of substituents significantly influence the HOMO and LUMO energies and, consequently, the absorption wavelength. mdpi.communi.cz For example, electron-donating groups like the amino group in this compound are known to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum. mdpi.com

Similarly, theoretical models can predict the emission wavelength, which is the light emitted when an electron returns from an excited state to the ground state. The difference in energy between the relaxed excited state and the ground state determines the emission wavelength. chemrxiv.org The Stokes shift, which is the difference between the absorption and emission maximums, is another important parameter that can be predicted and is often indicative of changes in molecular geometry upon excitation. nih.gov

| Compound | Method | Solvent | Predicted Absorption Wavelength (nm) | Predicted Emission Wavelength (nm) |

|---|---|---|---|---|

| 6-phenyl coumarin (4a) | TD-DFT | Not Specified | 362 | 444 |

| 6-(4-methoxyphenyl) coumarin (4b) | TD-DFT | Not Specified | Not Specified | Not Specified |

| 6-(6-methoxy-naphthyl) coumarin (4c) | TD-DFT | Not Specified | Not Specified | 532 |

The surrounding solvent can significantly influence the electronic transitions of a molecule, a phenomenon known as solvatochromism. researchgate.net Theoretical models can account for these solvent effects, providing a more accurate prediction of absorption and emission spectra in different environments. researchgate.net

Solvents can interact with a molecule through non-specific interactions, such as those related to the solvent's polarity and polarizability, and specific interactions, like hydrogen bonding. researchgate.netresearchgate.net These interactions can stabilize the ground and excited states of the solute molecule to different extents, leading to shifts in the absorption and emission wavelengths. researchgate.net Generally, a red-shift (bathochromic shift) is observed in the absorption spectrum as the solvent polarity increases. researchgate.net

Computational models often incorporate solvent effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. chemrxiv.org By performing calculations in a range of solvents with varying polarities, researchers can predict how the electronic transitions of this compound would be affected, which is crucial for designing molecules with specific optical properties for applications like fluorescent probes or dyes. acs.orgresearchgate.net For instance, the choice of solvent can be critical in tuning the emission color of a fluorescent molecule. acs.org

Absorption and Emission Wavelength Predictions

Vibrational Spectroscopic Studies via Quantum Mechanical Calculations

Quantum mechanical calculations are a powerful tool for interpreting and predicting the vibrational spectra (like Infrared and Raman spectra) of molecules such as this compound. researchgate.netripublication.com These calculations can determine the frequencies of the normal modes of vibration of a molecule, which correspond to the peaks observed in the experimental spectra. scirp.org

By using methods like Density Functional Theory (DFT) with appropriate basis sets, researchers can calculate the vibrational frequencies and intensities. ripublication.comeurjchem.com The calculated frequencies are often scaled to better match the experimental values, accounting for approximations in the theoretical methods and the fact that calculations are typically performed on a single molecule in the gas phase, while experiments are often done in the solid or liquid phase. researchgate.net

The analysis of the calculated vibrational modes, often aided by tools like Potential Energy Distribution (PED) analysis, allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as the stretching or bending of particular bonds. ripublication.commdpi.com For this compound, this would involve identifying the vibrational modes associated with the C=O, C-N, and C-Br bonds, as well as the vibrations of the chromenone ring system. scirp.org This detailed understanding of the vibrational spectrum is essential for characterizing the molecule and can also provide insights into its structure and bonding. researchgate.netmdpi.com

| Functional Group | Vibrational Mode | Theoretical Method | Calculated Wavenumber (cm⁻¹) |

|---|---|---|---|

| NH₂ | Asymmetric Stretch | B3LYP/6-311++G(d,p) | 3607, 3598 |

| NH₂ | Symmetric Stretch | B3LYP/6-311++G(d,p) | 3485, 3478 |

| C=O | Stretch | B3LYP/6-311++G(d,p) | 1708 |

| C-H (aromatic) | Stretch | B3LYP/6-311++G(d,p) | 3094, 3092, 3071, 3068 |

Advanced Research Applications and Future Directions

3-Amino-6-bromo-chromen-2-one as a Versatile Synthetic Intermediate

The coumarin (B35378) scaffold is a privileged structure in medicinal chemistry and materials science, known for its planar, lipophilic, and aromatic nature, combined with a reactive lactone group. frontiersin.org The presence of both an amino group and a bromine atom on the this compound molecule provides multiple reaction sites, rendering it a highly versatile building block for organic synthesis.

The reactivity of the coumarin nucleus, particularly when substituted, is well-documented. Derivatives such as 3-(bromoacetyl)coumarins serve as key starting materials for synthesizing a wide array of five- and six-membered heterocyclic systems. rsc.orgmdpi.com These include thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, and pyridines. rsc.orgsmolecule.com The synthesis often involves the reaction of the bromoacetyl group with various nucleophiles to form new rings. For instance, 3-(bromoacetyl)coumarin (B1271225) can be cyclized with reagents like 2-amino-5-methyl-1,3,4-thiadiazole (B108200) to form fused heterocyclic systems. acgpubs.org

Similarly, the precursor 3-acetyl-6-bromo-2H-chromen-2-one is utilized to create diverse heterocyclic structures like pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, and imidazo[1,2-a]pyrimidine. mdpi.comnih.gov The amino group in this compound offers an alternative reactive handle. It can participate in condensation reactions, for example with 1,2-diketo compounds, to form fused pyrrole (B145914) systems. rsc.org This versatility allows chemists to construct complex, polyfunctionalized molecules that are often explored for their biological activities. mdpi.com

| Precursor | Reactant(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 3-(Bromoacetyl)coumarin | Benzenediazonium chloride | Hydrazidic halide derivatives | mdpi.com |

| 3-(Bromoacetyl)coumarin | N-substituted thiourea (B124793) | 2-Amino thiazolylcoumarins | rsc.org |

| 3-Acetyl-6-bromo-2H-chromen-2-one | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | mdpi.comnih.gov |

| 3-Acetyl-6-bromo-2H-chromen-2-one | Hydrazonoyl chlorides | Pyrazoles | mdpi.com |

| 4-Aminocoumarin | α,β-Unsaturated nitroalkenes | Coumarin-fused pyrrole system | rsc.org |

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse compounds for screening purposes, particularly in drug discovery. researchgate.net The utility of a starting material in combinatorial synthesis depends on its ability to be readily modified with a variety of building blocks. The coumarin scaffold is an attractive core for creating such libraries. scielo.br

This compound is an ideal precursor for combinatorial library generation due to its dual functionality. The amino group can be acylated or alkylated, while the bromine atom on the aromatic ring can be subjected to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents. This two-pronged approach allows for the creation of a vast chemical space around the central coumarin core. The synthesis of libraries of pyrazolo[1,5-a]pyrimidine, thiazole (B1198619), and 1,3,4-thiadiazole (B1197879) derivatives from 3-acetyl-6-bromo-2H-chromen-2-one exemplifies this principle, where diverse functionalities are introduced to generate a library of compounds for evaluation as potential antiproliferative agents. mdpi.comnih.gov

Building Block for Complex Heterocyclic Architectures

Exploration of Optical and Electronic Applications

The extended π-system of the chromen-2-one core imparts inherent fluorescent properties to coumarin derivatives, making them valuable in the development of optical materials. mdpi.com Modifications to the coumarin ring system can tune these properties for specific applications.

Fluorescent probes are small molecules that signal the presence of specific analytes through a change in their fluorescence properties. mdpi.com Coumarin-based compounds are frequently used as fluorophores in the design of these probes due to their high fluorescence quantum yields, good photostability, and sensitivity to the local environment. nih.gov

The 3-amino-coumarin scaffold is particularly important in this context. For example, 3-amino-7-hydroxycoumarin is a key precursor for probes designed to detect metal ions like Cu²⁺ and Fe³⁺. mdpi.com The amino group serves as a convenient attachment point for a receptor unit that selectively binds to the target analyte. Upon binding, the electronic properties of the coumarin fluorophore are altered, leading to a detectable change in fluorescence, often a "turn-off" or "turn-on" response. mdpi.com Research has also focused on developing coumarin-based fluorescent probes for biological targets, such as G protein-coupled receptors, by conjugating a coumarin derivative to a known ligand. nih.gov The bromine atom in this compound could be further functionalized to modulate the probe's spectral properties or to attach it to other molecules.

| Coumarin Derivative | Target Analyte/System | Principle of Detection | Reference |

|---|---|---|---|

| (E)-3-((2,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one | Copper (Cu²⁺) and Iron (Fe³⁺) ions | "Turn-off" fluorescence upon ion binding | mdpi.com |

| BODIPY-conjugated DQDA (a GPR35 agonist) | G protein-coupled receptor 35 (GPR35) | Bioluminescence Resonance Energy Transfer (BRET) | nih.gov |

| Pyrrole bis-coumarins | General fluorescent probes | Synthesized from 3-(bromoacetyl)coumarin derivatives | rsc.org |

The electronic properties of the chromene scaffold have led to its investigation for use in optoelectronic materials, such as organic semiconductors. ijcce.ac.ir Research into pyrano[3,2-c]chromene derivatives, which share the core chromene structure, has explored their charge transport properties through a combination of synthesis and theoretical studies using Density Functional Theory (DFT). ijcce.ac.ir These studies calculate properties like ionization potential, electron affinity, and reorganization energies to predict whether a material would be suitable for n-type or p-type semiconductor devices. ijcce.ac.ir

The synthesis of various functional materials, including polymers and oligomers for solar cells, field-effect transistors, and organic light-emitting diodes (OLEDs), is an active area of research. jncasr.ac.in The ability to systematically modify the this compound structure through its reactive handles could allow for the fine-tuning of its electronic energy levels (HOMO/LUMO) to create materials with desired optoelectronic characteristics for these applications. jncasr.ac.inresearchgate.net

Development of Fluorescent Probes

Emerging Research Avenues in Chromen-2-one Chemistry

The field of chromen-2-one (coumarin) chemistry continues to evolve, with researchers exploring new synthetic strategies and applications. A significant trend is the use of coumarins as scaffolds for developing inhibitors of key biological targets, such as protein kinases (e.g., mTOR/PI3K), which are crucial in cell signaling pathways related to diseases like cancer. acs.org The development of chromone-based hybrids, for instance by combining the coumarin core with other pharmacologically active moieties like pyrazole (B372694) or indole, is a strategy to create selective inhibitors for targets such as COX-2. acs.org

Furthermore, the concept of molecular hybridization, which combines two or more pharmacophores, is being applied to coumarins to create multifunctional compounds with potentially enhanced therapeutic efficacy and improved pharmacokinetic profiles. ijpcbs.com In materials science, research is ongoing to develop novel functional materials from extended designer solids like metal-organic frameworks (MOFs) and porous coordination polymers, where coumarin derivatives could serve as functional organic linkers. jncasr.ac.in These emerging avenues highlight the sustained interest in the coumarin scaffold and suggest a promising future for derivatives like this compound in both medicine and materials science.

Multi-Targeted Ligand Design Strategies

The complexity of multifactorial diseases such as cancer and neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs). researchgate.net This therapeutic strategy aims to design single chemical entities capable of modulating multiple biological targets involved in disease pathogenesis, potentially offering improved efficacy over single-target agents. researchgate.netacs.org The coumarin nucleus is considered a "privileged scaffold" in this context, and the strategic placement of substituents allows for the tuning of activity across various targets. mdpi.com

Research has demonstrated that the 6-bromo-coumarin framework is a viable starting point for MTDLs. The bromine atom at the C-6 position is not only tolerated but can enhance biological activity, as seen in a study where 6-bromo-substituted 3-amidocoumarins displayed superior biofilm inhibitory activity compared to their non-brominated analogues. mdpi.com This highlights the utility of the bromo substituent in modulating the pharmacological profile.

The design strategy often involves the hybridization of the 6-bromo-coumarin core with other known pharmacophores. For instance, derivatives of 6-bromo-2H-chromen-2-one have been functionalized at the C-3 position to create complex heterocyclic systems, including pyrazoles, thiazoles, and pyrimidines, which have been evaluated for their antiproliferative activities against various cancer cell lines. nih.govmdpi.com One notable example is the synthesis of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)-6-bromo-2H-chromen-2-one, which integrates the triazole moiety, a well-known pharmacophore, onto the coumarin scaffold to create potential anti-diabetic agents. nih.gov

In the context of neurodegenerative diseases, chromen-4-one (an isomer of coumarin) derivatives with linkers at the 6-position have been synthesized to act as dual inhibitors of human acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in the pathology of Alzheimer's disease. acs.org These strategies underscore the versatility of the C-6 position as an anchoring point for linker-payload combinations in MTDL design.

| Compound/Derivative Series | Design Strategy | Potential Targets/Applications | Reference |

|---|---|---|---|

| N-(6-bromo-2-oxo-2H-chromen-3-yl)benzamides | Amide linkage at C-3 position with bromo-substitution at C-6. | Antibiofilm agents (Quorum Sensing Inhibition) | mdpi.com |

| 3-(Pyrazolyl/Thiazolyl)-6-bromo-2H-chromen-2-ones | Hybridization of 6-bromo-coumarin with various heterocyclic pharmacophores at the C-3 position. | Antiproliferative agents for cancer therapy | nih.govmdpi.com |

| 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)-6-bromo-2H-chromen-2-one | Integration of a triazole moiety onto the 6-bromo-coumarin scaffold. | Anti-diabetic agents | nih.gov |

| 6-(Linker-Amine)-4H-chromen-4-ones | Attachment of various amine-containing side chains to the C-6 position via an ether linker. | Dual AChE and MAO-B inhibitors for Alzheimer's disease | acs.org |

Green Chemistry Approaches in Derivatization

In recent years, the principles of green chemistry have become integral to organic synthesis, aiming to develop methods that are more environmentally benign, safer, and more efficient. tandfonline.com These approaches often involve minimizing or eliminating hazardous solvents, reducing energy consumption, and utilizing catalysts over stoichiometric reagents. tandfonline.comnih.gov The derivatization of coumarin scaffolds, including this compound, is increasingly being explored through such sustainable methods. researchgate.net

A significant advancement in the green synthesis of 6-bromo-coumarin derivatives involves the use of mechanochemistry, specifically solvent-free grinding. tandfonline.comtandfonline.com One study reported a rapid, clean, and inexpensive route to novel coumarins starting from 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one, a close precursor to the title compound. tandfonline.comtandfonline.comresearchgate.net This grinding method, performed with a mortar and pestle, avoids the use of bulk organic solvents, significantly reduces reaction times, and requires no specialized equipment, making the process both economical and eco-friendly. tandfonline.comtandfonline.com

Other green techniques applicable to coumarin synthesis include the use of microwave irradiation and ultrasound. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields for the preparation of chromene derivatives. researchgate.nettandfonline.com Similarly, ultrasound has been employed to promote reactions, often leading to high yields under mild conditions. researchgate.net The use of greener solvents, such as water or ionic liquids, has also been successfully applied to the synthesis of various chromene and coumarin derivatives, offering alternatives to traditional volatile organic compounds. nih.govresearchgate.net

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Grinding (Mechanochemistry) | Reaction is induced by mechanical force in a solvent-free or liquid-assisted grinding (LAG) environment. | Eliminates bulk solvents, rapid reaction times, low energy consumption, economical. | tandfonline.comnih.govtandfonline.com |

| Microwave Irradiation | Uses microwave energy to heat reactions directly and efficiently. | Drastically reduced reaction times, improved yields, enhanced reaction selectivity. | researchgate.nettandfonline.com |

| Ultrasound (Sonochemistry) | Uses acoustic cavitation to create localized high-energy conditions, accelerating reactions. | Mild reaction conditions, high yields, shorter reaction times. | researchgate.net |

| Use of Green Solvents | Replaces hazardous organic solvents with environmentally benign alternatives like water or ionic liquids. | Reduced environmental impact and toxicity, potential for catalyst recycling (in ionic liquids). | nih.govresearchgate.net |

Future Perspectives in this compound Research

The unique structure of this compound, featuring two key functional groups on a biologically active scaffold, positions it as a compound with significant potential for future research and development. The existing body of work on related coumarins provides a clear trajectory for several promising research avenues.

A primary future direction lies in the rational design and expansion of MTDLs based on this specific scaffold. The amino and bromo groups serve as versatile synthetic handles for introducing a wide range of functionalities through reactions like N-acylation, alkylation, and palladium-catalyzed cross-coupling. mdpi.com This allows for the systematic construction of hybrid molecules targeting enzymes and receptors implicated in cancer, neurodegenerative diseases, and infectious diseases. nih.govmdpi.comacs.org Building on demonstrated successes, future work could focus on creating novel dual inhibitors, for example, by combining the 6-bromo-coumarin core with moieties known to inhibit targets like protein kinases, histone deacetylases, or microbial enzymes.

The application of a broader range of green chemistry techniques represents another key future perspective. While solvent-free grinding has proven effective for related precursors, tandfonline.comtandfonline.com the derivatization of this compound could be further optimized using emerging sustainable technologies. These include continuous flow chemistry, which offers precise control over reaction parameters and enhanced safety, and biocatalysis, which employs enzymes to perform selective transformations under mild, aqueous conditions. Such advancements would further align the synthesis of these valuable compounds with the principles of sustainability.

Furthermore, the exploration of novel therapeutic applications is a compelling avenue. While much of the research on bromo-coumarins has focused on anticancer and antimicrobial activities, the broader coumarin class exhibits anti-inflammatory, antioxidant, and antiviral properties. mdpi.comacademicjournals.org The specific electronic properties conferred by the electron-donating amino group and the electron-withdrawing bromine atom on the this compound scaffold could lead to unique pharmacological profiles and the discovery of activity in new therapeutic areas.

Finally, the inherent fluorescence of the coumarin nucleus suggests a potential future in the development of chemical tools. mdpi.com Derivatives of this compound could be engineered as fluorescent probes for cellular imaging or as sensitive derivatization reagents for the analysis of biomolecules, leveraging the reactivity of the amino group to tag specific analytes. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the bromo and amino groups in chromen-2-one derivatives?

- Methodology : Bromination of chromen-2-one precursors can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators). Amino groups are typically introduced via nucleophilic substitution or reduction of nitro intermediates. For example, catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl can reduce nitro groups to amines .

- Key Considerations : Monitor regioselectivity during bromination using NMR or LC-MS to confirm substitution patterns. Protect the amino group during subsequent reactions to avoid side reactions.

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the structure of 3-Amino-6-bromo-chromen-2-one?

- Methodology : Grow high-quality crystals via slow evaporation or diffusion methods (e.g., vapor diffusion of hexane into a dichloromethane solution). Use SHELXL for refinement and ORTEP-3 for graphical representation of the crystal structure. Analyze bond lengths, angles, and hydrogen-bonding networks to confirm stereochemistry .

- Key Considerations : Ensure data-to-parameter ratios > 10 to avoid overfitting. Validate hydrogen bonding using graph-set analysis .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : Use , , and 2D experiments (COSY, HSQC) to assign aromatic protons and confirm substitution patterns. The bromine atom induces deshielding in adjacent protons.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and isotopic patterns (e.g., ) .

- Key Considerations : Compare experimental data with computational predictions (e.g., DFT calculations) for validation.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data for this compound?

- Methodology :

- Case Study : If NMR suggests a planar structure but XRD shows non-planarity, perform conformational analysis (e.g., DFT optimization) to reconcile differences.

- Error Sources : Check for twinning in XRD data using SHELXL’s TWIN command. For NMR, ensure solvent effects or dynamic processes (e.g., tautomerism) are accounted for .

- Key Considerations : Use complementary techniques like IR spectroscopy or Raman microscopy to cross-validate functional groups.

Q. What strategies optimize the regioselectivity of cross-coupling reactions involving this compound?

- Methodology :

- Buchwald-Hartwig Amination : Use Pd catalysts (e.g., Pd(OAc)₂ with Xantphos) to couple aryl bromides with amines.

- Suzuki-Miyaura Coupling : Replace bromine with boronic acids using Pd(PPh₃)₄ and base (e.g., Na₂CO₃) .

- Key Considerations : Screen ligands and solvents (e.g., DMF vs. toluene) to improve yields. Monitor reaction progress via TLC or in-situ FTIR.

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

- Methodology :

- Graph-Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using software like Mercury.

- Thermal Analysis : Perform DSC/TGA to correlate melting points with intermolecular interactions .

- Key Considerations : Compare crystal packing with computational models (e.g., Hirshfeld surface analysis) to predict solubility or stability.

Q. What computational approaches predict the reactivity of this compound in drug discovery?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .

- Key Considerations : Validate docking results with experimental IC₅₀ values from enzyme assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.